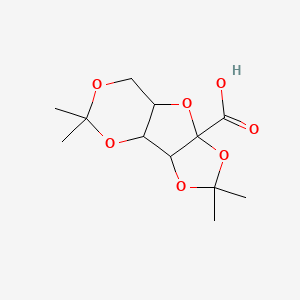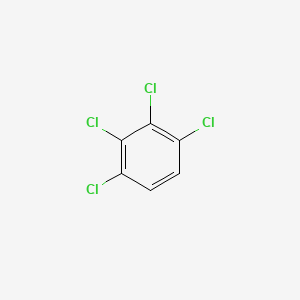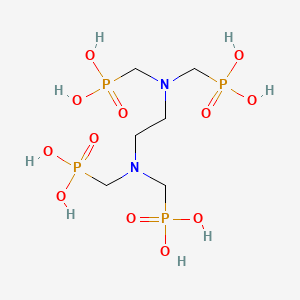
Diethyl 2,3-dimethylsuccinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2,3-dimethylsuccinate is an organic compound with the molecular formula C10H18O4 It is a diester derivative of succinic acid, where two ethyl groups are attached to the carboxyl groups and two methyl groups are attached to the carbon atoms in the 2 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions
Diethyl 2,3-dimethylsuccinate can be synthesized through the esterification of 2,3-dimethylsuccinic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion. The product is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include steps for the recovery and recycling of unreacted starting materials and solvents to enhance the overall efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
Diethyl 2,3-dimethylsuccinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diethyl 2,3-dimethylsuccinic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols, forming diethyl 2,3-dimethyl-1,4-butanediol.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Diethyl 2,3-dimethylsuccinic acid.
Reduction: Diethyl 2,3-dimethyl-1,4-butanediol.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Diethyl 2,3-dimethylsuccinate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: this compound is used in the production of polymers, resins, and plasticizers.
作用机制
The mechanism by which diethyl 2,3-dimethylsuccinate exerts its effects depends on the specific application. In biological systems, it may act as a substrate for enzymes involved in metabolic pathways, influencing cellular processes such as energy production and signal transduction. The compound’s ester groups can undergo hydrolysis to release succinic acid, which plays a role in the tricarboxylic acid (TCA) cycle, a central metabolic pathway.
相似化合物的比较
Similar Compounds
Diethyl succinate: Lacks the methyl groups at the 2 and 3 positions.
Dimethyl succinate: Contains methyl groups instead of ethyl groups on the ester moieties.
Diethyl 2,3-diisopropylsuccinate: Contains isopropyl groups instead of methyl groups at the 2 and 3 positions.
Uniqueness
Diethyl 2,3-dimethylsuccinate is unique due to the presence of both ethyl ester groups and methyl substituents on the succinic acid backbone. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective.
属性
IUPAC Name |
diethyl 2,3-dimethylbutanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-5-13-9(11)7(3)8(4)10(12)14-6-2/h7-8H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCHBEKHOCTNCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B7769972.png)



![2-(Quinoxalin-2-yl)benzo[d]oxazole](/img/structure/B7769998.png)
![3-{[(4-Methylphenyl)sulfonyl]amino}naphthalene-2-carboxylic acid](/img/structure/B7770011.png)







